

potential off-target effects of MCC950 inhibitor

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Compound of Interest

Compound Name: MCC950 sodium

Cat. No.: B606777

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MCC950 Inhibitor Technical Support Center

Welcome to the technical support center for the MCC950 inhibitor. This resource is designed to assist researchers, scientists, and drug development professionals in effectively using MCC950 and troubleshooting potential experimental issues related to its off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary and specific target of MCC950?

A1: MCC950 is a potent and specific small-molecule inhibitor of the NLRP3 (NOD-like receptor pyrin domain-containing protein 3) inflammasome.^{[1][2]} It directly targets the NLRP3 protein, preventing its activation and the subsequent release of pro-inflammatory cytokines IL-1 β and IL-18.^{[1][3]} Specifically, it interacts with the Walker B motif within the NLRP3 NACHT domain, which interferes with ATP hydrolysis and prevents the conformational change required for inflammasome oligomerization.^{[1][4]}

Q2: Are there any known off-targets for MCC950?

A2: Yes, the primary identified off-target of MCC950 is Carbonic Anhydrase 2 (CA2).^{[5][6][7][8]} MCC950 acts as a noncompetitive inhibitor of CA2.^{[5][6][7]} Researchers should be aware of this interaction, especially when using MCC950 at higher concentrations.

Q3: Have any clinical trials with MCC950 been stopped, and why?

A3: Yes, clinical trials involving MCC950 (also known as CP-456,773) for rheumatoid arthritis were halted due to observations of elevated liver enzymes in participants, suggesting potential hepatotoxicity.[9][10] This highlights the importance of monitoring liver function in preclinical and clinical studies involving MCC950 and its derivatives.

Q4: Does MCC950 affect other inflammasomes?

A4: MCC950 is highly selective for the NLRP3 inflammasome and has been shown to have no inhibitory effect on other inflammasomes such as AIM2, NLRC4, or NLRP1.[1][3][11]

Q5: What is the recommended in vitro concentration for MCC950?

A5: While MCC950 has a reported IC₅₀ of approximately 7.5 nM for pyroptosis, it is often used in the micromolar range in vitro.[5][6] However, users should be cautious as higher concentrations increase the likelihood of off-target effects, such as the inhibition of Carbonic Anhydrase 2.[5][6] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions.

Troubleshooting Guide

Observed Problem	Potential Cause	Recommended Action
Unexpected changes in cellular pH or bicarbonate levels.	MCC950 is a known inhibitor of Carbonic Anhydrase 2 (CA2), an enzyme that regulates pH by catalyzing the conversion of carbon dioxide to bicarbonate. [5] [6]	- Consider if CA2 inhibition could influence your experimental outcome. - If possible, measure intracellular or extracellular pH. - Use the lowest effective concentration of MCC950 to minimize CA2 inhibition.
Alterations in glucose metabolism or insulin sensitivity in vivo.	Some studies suggest MCC950 can influence glucose metabolism. For instance, it has been shown to improve insulin sensitivity in db/db mice. [12] However, in other models, it attenuated the benefits of TRX2 deletion on glucose metabolism. [13]	- Carefully monitor blood glucose levels and perform glucose and insulin tolerance tests if your research involves metabolic studies. - Be aware that the effects on glucose metabolism may be model-dependent.
Discrepancies between in vitro and in vivo results.	Off-target effects, such as liver toxicity observed in clinical trials, may contribute to different outcomes in whole organisms compared to cell culture. [9] [10] MCC950's impact on systemic processes like glucose metabolism could also play a role. [12] [13]	- When transitioning from in vitro to in vivo studies, consider potential systemic off-target effects. - Monitor animal health closely, including liver function tests. - Correlate in vivo findings with in vitro data from relevant cell types.
Reduced cell viability at high concentrations not attributable to pyroptosis inhibition.	High concentrations of MCC950 may lead to off-target toxicity.	- Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the toxic concentration range for your specific cell line. - Ensure that the observed cell death is not due to off-target effects by including appropriate controls.

Variability in MCC950 effectiveness between different cell types.	The expression levels of NLRP3 and off-target proteins like CA2 can vary between cell types, leading to different responses to MCC950. [14]	- Confirm NLRP3 expression in your cell model. - Titrate the MCC950 concentration for each new cell line to establish the optimal dose.
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Data on MCC950 Off-Target Interactions

Table 1: Biochemical Data for MCC950 Off-Target Interaction with Carbonic Anhydrase 2 (CA2)

Parameter	Value	Reference
Target	Carbonic Anhydrase 2 (CA2)	[5] [6]
Inhibition Type	Noncompetitive	[5] [6]
IC50	11 μ M	[5] [6]

Key Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is used to verify that a compound binds to its target protein in a cellular environment.[\[15\]](#)[\[16\]](#)

Objective: To determine if MCC950 engages with its intended target (NLRP3) or potential off-targets (e.g., CA2) within intact cells.

Methodology:

- Cell Treatment: Treat intact cells with various concentrations of MCC950 or a vehicle control (e.g., DMSO) for a specified duration.
- Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation and precipitation. Ligand-bound proteins are generally more resistant to thermal denaturation.

- **Cell Lysis:** Lyse the cells to release the soluble proteins.
- **Separation:** Separate the soluble protein fraction from the precipitated proteins by centrifugation.
- **Protein Detection:** Analyze the amount of the target protein remaining in the soluble fraction using methods like Western blotting or mass spectrometry. An increase in the amount of soluble target protein at higher temperatures in the presence of the compound indicates target engagement.

Protocol 2: Affinity-Based Chemical Proteomics for Off-Target Identification

This protocol is employed to identify the binding partners of a small molecule within the complex environment of a cell.^{[5][6]}

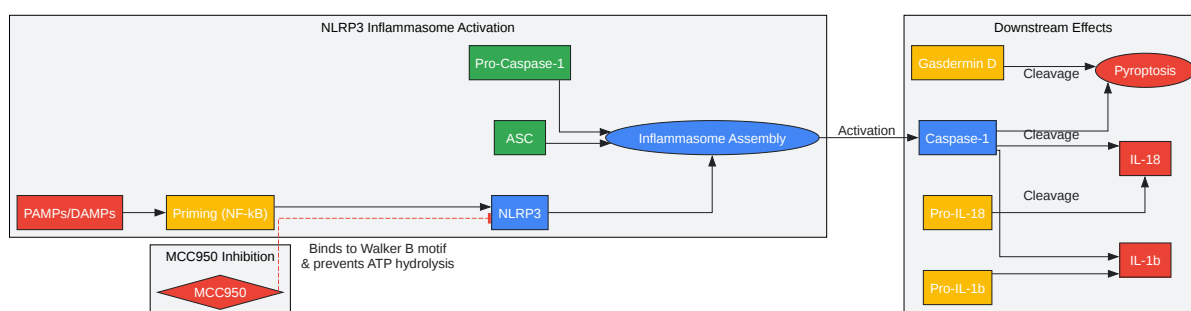
Objective: To identify potential off-targets of MCC950.

Methodology:

- **Probe Synthesis:** Synthesize a chemical probe version of MCC950 that includes a photoaffinity label (e.g., a diazirine) and a tag for enrichment (e.g., an alkyne for click chemistry). An example is the probe IMP2070.^[5]
- **Live Cell Labeling:** Treat live cells (e.g., macrophages) with the chemical probe.
- **Photocrosslinking:** Irradiate the cells with UV light to activate the photoaffinity label, causing it to covalently bind to nearby proteins (i.e., the target and any off-targets).
- **Competition Experiment:** In parallel, co-incubate cells with the probe and an excess of the parent compound (MCC950). This will compete for binding to the true targets and off-targets.
- **Lysis and Enrichment:** Lyse the cells and use the tag on the probe to enrich for the covalently bound proteins (e.g., via click chemistry to a biotin azide followed by streptavidin pulldown).
- **Proteomic Analysis:** Identify the enriched proteins using mass spectrometry. Proteins that are enriched with the probe alone but not in the competition experiment are considered potential

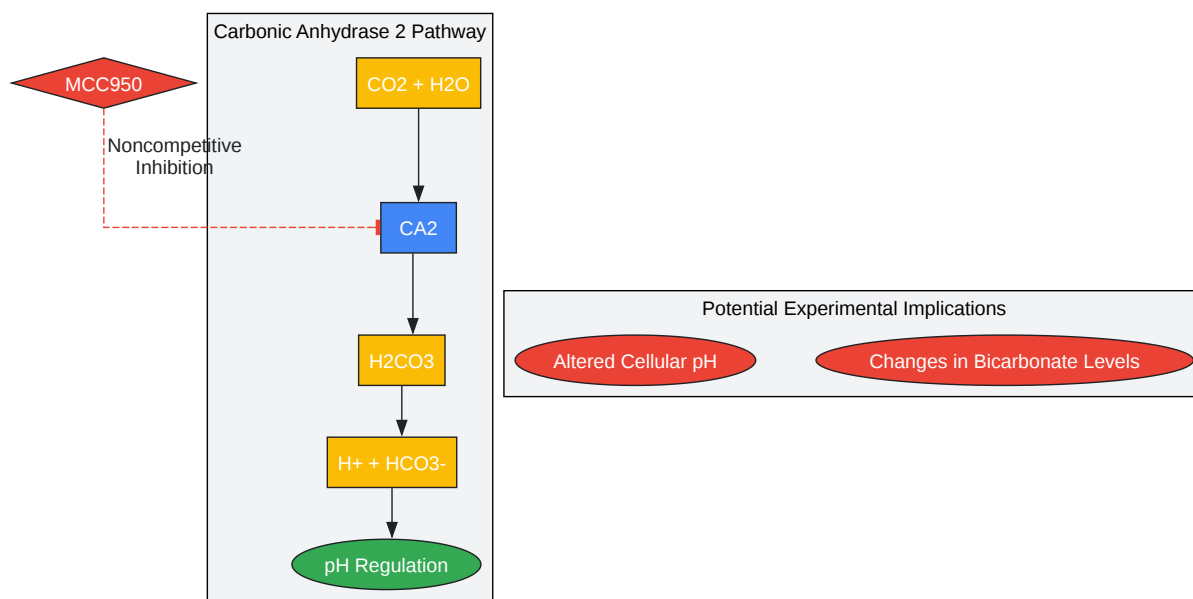
binding partners of MCC950.

Visualized Signaling Pathways and Workflows



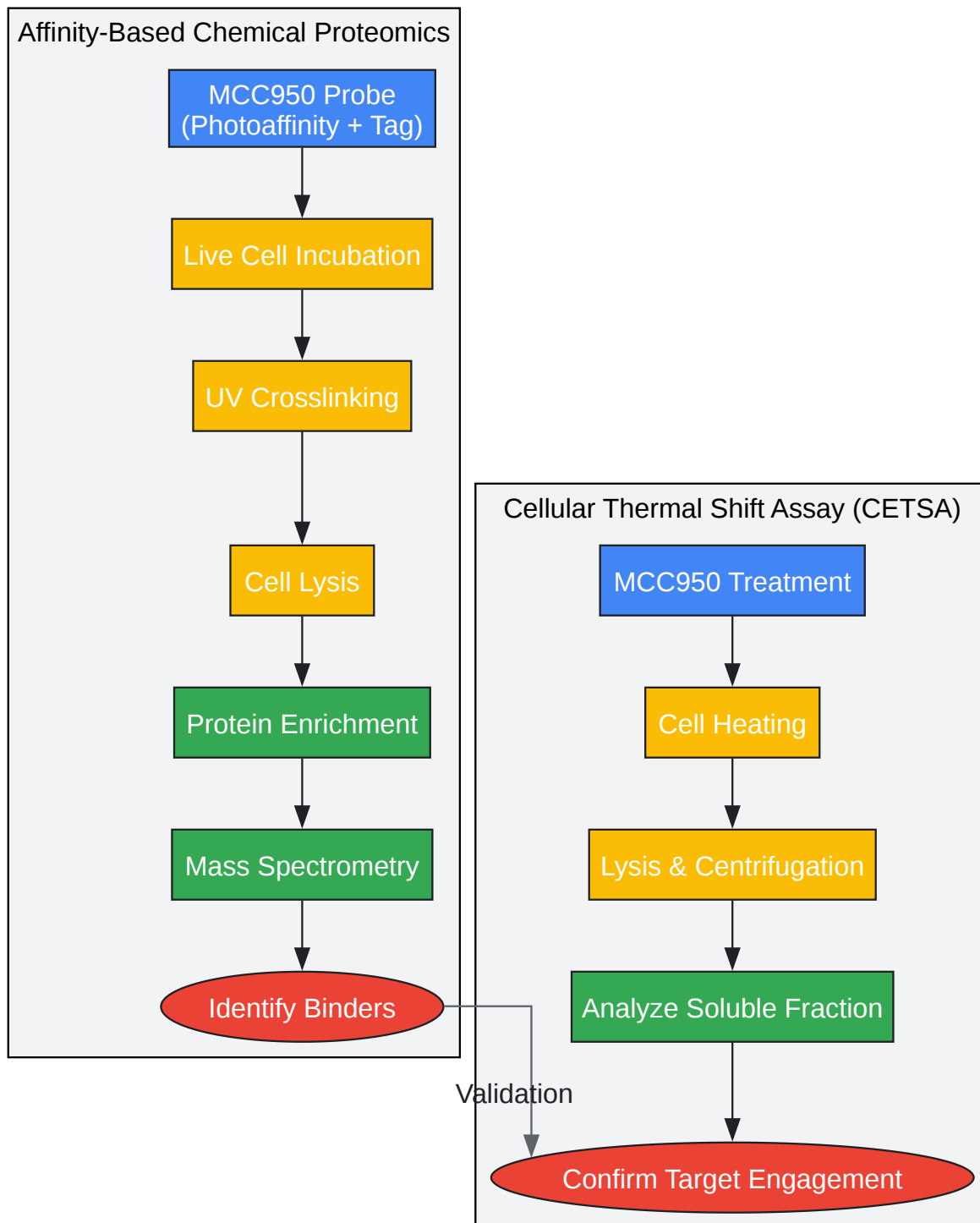
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Caption: On-target signaling pathway of MCC950 inhibiting the NLRP3 inflammasome.



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Caption: Off-target effect of MCC950 on the Carbonic Anhydrase 2 pathway.



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Caption: Experimental workflow for identifying and validating MCC950 off-targets.

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